molecular formula C20H21N7O B12243373 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B12243373
M. Wt: 375.4 g/mol
InChI Key: OVBMHQKMZHYTGU-UHFFFAOYSA-N
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Description

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of imidazopyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-b]pyridazine moiety, and a pyrimidine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the formation of the pyrimidine-4-carbonitrile group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

2-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C20H21N7O/c21-11-16-5-8-22-20(23-16)26-9-6-14(7-10-26)13-28-19-4-3-18-24-17(15-1-2-15)12-27(18)25-19/h3-5,8,12,14-15H,1-2,6-7,9-10,13H2

InChI Key

OVBMHQKMZHYTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=CC(=N5)C#N

Origin of Product

United States

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